Disodium 3-[3-(sulfooxy)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3-[3-(sulfooxy)phenyl]propanoate is a chemical compound with the molecular formula C9H10O6S.2Na. It is a disodium salt of 3-[3-(sulfooxy)phenyl]propanoic acid, characterized by the presence of a sulfooxy group attached to a phenyl ring, which is further connected to a propanoate group. This compound is known for its slightly soluble nature in water and its strong acidic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3-[3-(sulfooxy)phenyl]propanoate typically involves the sulfonation of 3-phenylpropanoic acid. The process begins with the reaction of 3-phenylpropanoic acid with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is typically purified through crystallization or other separation techniques to meet the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3-[3-(sulfooxy)phenyl]propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted phenylpropanoates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Disodium 3-[3-(sulfooxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and behavioral disorders.
Industry: It is used in the manufacture of various industrial products, including detergents and surfactants
Wirkmechanismus
The mechanism of action of disodium 3-[3-(sulfooxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The compound’s effects are mediated through its ability to modulate the activity of certain proteins and enzymes, leading to changes in cellular function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Disodium 3-[3-(sulfooxy)phenyl]propanoate can be compared with other similar compounds, such as:
3-[3-(sulfooxy)phenyl]propanoic acid: The parent acid form of the compound, which lacks the disodium salt.
Sodium 3-[3-(sulfooxy)phenyl]propanoate: A monosodium salt variant with different solubility and reactivity properties.
3-Phenylpropanoic acid: The non-sulfonated precursor, which has different chemical and biological properties
The uniqueness of this compound lies in its specific sulfooxy group and disodium salt form, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H8Na2O6S |
---|---|
Molekulargewicht |
290.20 g/mol |
IUPAC-Name |
disodium;3-(3-sulfonatooxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O6S.2Na/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14;;/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI-Schlüssel |
IWAPIOQYGPNZDH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)[O-])CCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.